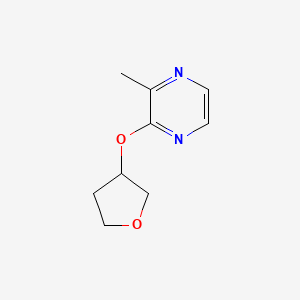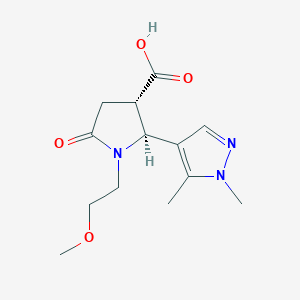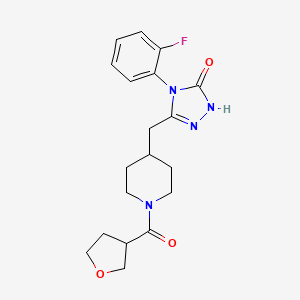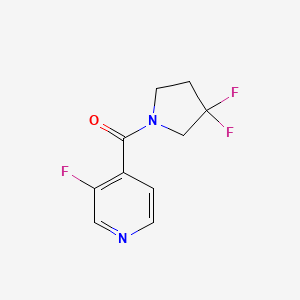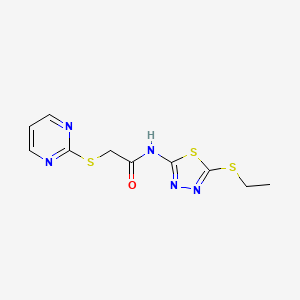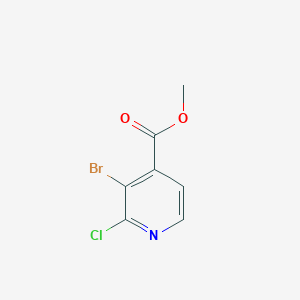
Methyl 3-bromo-2-chloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-bromo-2-chloropyridine-4-carboxylate” is a chemical compound with the CAS Number: 1214385-62-2 . It has a molecular weight of 250.48 . The IUPAC name for this compound is methyl 3-bromo-2-chloroisonicotinate . It is stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI Code for “Methyl 3-bromo-2-chloropyridine-4-carboxylate” is 1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-chloropyridine-4-carboxylate” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
- Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP involve various chemical reactions. For example, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluorinated Pyridines
- Field : Chemical Synthesis .
- Application : Fluorinated pyridines are used in the synthesis of some herbicides and insecticides .
- Method : The synthesis of fluorinated pyridines involves various chemical reactions .
- Results : The resulting fluorinated pyridines have been used successfully in the production of certain herbicides and insecticides .
-
Development of Bradykinin B2 Receptor Antagonists
- Field : Pharmaceutical Research .
- Application : Compounds similar to “Methyl 3-bromo-2-chloropyridine-4-carboxylate” could potentially be used in the development of Bradykinin B2 receptor antagonists .
- Method : The development of these antagonists involves various chemical reactions and testing procedures .
- Results : The resulting antagonists could potentially provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and many other diseases .
-
Synthesis of Chloropyridines
- Field : Chemical Synthesis .
- Application : Chloropyridines are used in the synthesis of some fungicides and insecticides . They are also used in the development of pharmaceuticals and agrochemicals .
- Method : The synthesis of chloropyridines involves various chemical reactions .
- Results : The resulting chloropyridines have been used successfully in the production of certain fungicides, insecticides, and pharmaceuticals .
-
Development of Bradykinin B2 Receptor Antagonists
- Field : Pharmaceutical Research .
- Application : Compounds similar to “Methyl 3-bromo-2-chloropyridine-4-carboxylate” could potentially be used in the development of Bradykinin B2 receptor antagonists .
- Method : The development of these antagonists involves various chemical reactions and testing procedures .
- Results : The resulting antagonists could potentially provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and many other diseases .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-bromo-2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGXFJJEPIDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-chloropyridine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)
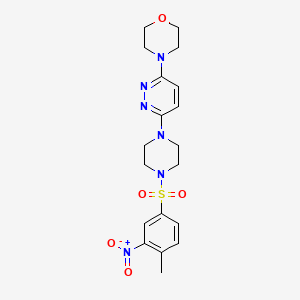
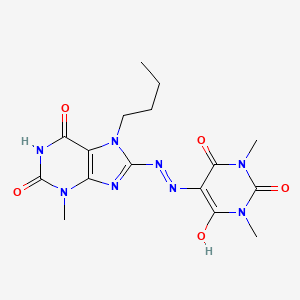
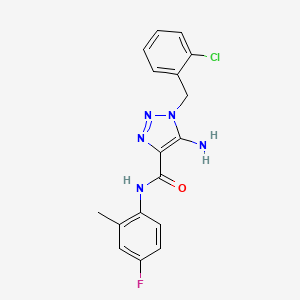
![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)
![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)
![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)
![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
